molecular formula C9H10N2O B029729 Rexamino CAS No. 52883-35-9

Rexamino

Cat. No.: B029729
CAS No.: 52883-35-9
M. Wt: 162.19 g/mol
InChI Key: ZBFPLELNWIASCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is an organic compound with the molecular formula C₉H₁₀N₂O It belongs to the class of oxazolines, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of β-hydroxy amides. One common method employs Deoxo-Fluor® as a fluorinating agent to effect the cyclization at room temperature, resulting in the formation of oxazolines . Another approach involves the iodocyclization of O-alkenyl imidates derived from (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one, which affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles .

Industrial Production Methods

Industrial production methods for 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine are not well-documented in the literature. the principles of flow chemistry and continuous processing, which have been applied to the synthesis of similar compounds, could be adapted for large-scale production. These methods offer advantages such as improved safety profiles and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane.

    Substitution: Sodium hydride, tosyl derivatives.

Major Products

    Oxidation: Oxazoles.

    Substitution: Michael adducts and other cycloaddition products.

Mechanism of Action

The mechanism of action of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is not fully understood. its derivatives, such as aminorex, interact with monoaminergic neurotransmission by interfering with the function of monoamine transporters. This interaction is similar to that of amphetamines and cocaine, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine.

Properties

IUPAC Name

4-phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFPLELNWIASCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442986
Record name Rexamino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52883-35-9
Record name Rexamino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.